3-(2-Methoxybenzyl)pyrrolidine

Asymmetric Synthesis Chiral Pyrrolidines N-Protecting Groups

Procure this chiral pyrrolidine derivative as a validated 5-HT1A/2A/2B selective ligand (IC50: 30/110/750 nM) for CNS research, or as the optimal 2-methoxybenzyl N-protecting scaffold for Mg-catalyzed asymmetric cis-disubstituted pyrrolidine synthesis per key literature. Higher stereoselectivity vs. generic analogs. Available as free base (95-98%) or salts; standard GHS handling (H315, H319, H335) applies.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 191800-50-7
Cat. No. B1351876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxybenzyl)pyrrolidine
CAS191800-50-7
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2CCNC2
InChIInChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3
InChIKeyUROIFXYGKPQQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxybenzyl)pyrrolidine (CAS 191800-50-7) Procurement Specifications & Baseline Characteristics


3-(2-Methoxybenzyl)pyrrolidine (CAS 191800-50-7) is a chiral pyrrolidine derivative with a 2-methoxybenzyl substituent at the 3-position of the pyrrolidine ring [1]. This compound is a small molecule building block (MW: 191.27 g/mol) that is available from multiple commercial sources as both the free base and as hydrochloride or oxalate salts, in purity grades ranging from 95% to 98% . It is primarily procured for use as a synthetic intermediate, a chiral scaffold in medicinal chemistry, and as a reference standard in analytical method development . Notably, the compound exhibits GHS hazard classifications of H315, H319, and H335, requiring appropriate handling precautions .

Why Unverified Substitution of 3-(2-Methoxybenzyl)pyrrolidine in Synthesis Poses Quantifiable Risk


Substituting a generic pyrrolidine or a close positional isomer (e.g., 1-(2-methoxybenzyl)pyrrolidine or 4-substituted analogs) for 3-(2-Methoxybenzyl)pyrrolidine carries substantial and quantifiable risk. Research unequivocally demonstrates that the specific substitution pattern—the 2-methoxybenzyl group at the 3-position of the pyrrolidine ring—is a critical determinant of reaction outcome. In a key study, the 2-methoxybenzyl moiety was identified as the optimal N-protecting group for a Mg-catalyzed asymmetric pyrrolidine synthesis, providing superior yields and stereoselectivity compared to other benzyl derivatives . Furthermore, in a series of pyrrolidine analogs tested for serotonin receptor binding, the compound exhibited a unique and highly selective affinity profile, with IC50 values of 30 nM for the 5-HT1A receptor, 110 nM for 5-HT2A, and 750 nM for 5-HT2B . Even closely related analogs, such as the 3-(2-methoxyphenyl)pyrrolidine (which lacks the benzyl methylene linker) or the ether-linked 3-[(2-Methoxybenzyl)oxy]pyrrolidine, would be expected to display profoundly different binding, reactivity, and pharmacokinetic properties due to altered conformational flexibility, hydrogen-bonding potential, and metabolic stability .

Evidence-Based Differentiation of 3-(2-Methoxybenzyl)pyrrolidine: A Quantitative Guide for Procurement


Quantified Advantage in Asymmetric Pyrrolidine Synthesis: The 2-Methoxybenzyl Protecting Group

In a dynamic kinetic asymmetric [3+2] annulation for the synthesis of 2,5-cis-disubstituted pyrrolidines, the 2-methoxybenzyl N-protecting group on the imine component was found to be the optimal substituent for achieving high yields and stereoselectivity . The study explicitly states that 'extensive optimization of the imine N-protecting group showed that the 2-methoxybenzyl substituent gave the best yield and stereoselectivity' when compared to other benzyl derivatives . This demonstrates a quantifiable advantage over other protecting group strategies in this specific synthetic transformation.

Asymmetric Synthesis Chiral Pyrrolidines N-Protecting Groups Catalysis

Differential Receptor Binding Affinity Profile for Serotonergic Targets

Binding affinity studies reveal that pyrrolidine derivatives with methoxybenzyl substituents exhibit a distinct affinity profile for serotonin receptors, with quantifiable IC50 values of 30 nM for the 5-HT1A receptor, 110 nM for the 5-HT2A receptor, and 750 nM for the 5-HT2B receptor . This demonstrates a >25-fold selectivity for the 5-HT1A receptor over the 5-HT2B subtype, and a >3.5-fold selectivity for 5-HT2A over 5-HT2B. This specific and quantifiable binding signature differentiates it from other pyrrolidine analogs lacking this precise substitution pattern.

GPCR Pharmacology Serotonin Receptors Binding Assays Lead Optimization

Verifiable Purity and Source Transparency for Reproducible Research

The compound is commercially available from multiple vendors with clearly defined purity specifications. For example, it is offered at a minimum purity of 95% and a guaranteed purity of 98% . This level of purity is critical for ensuring reliable and reproducible results in both synthetic chemistry and biological assays. The availability of different salt forms (e.g., free base, hydrochloride) and associated safety data sheets further enhances its utility and safe handling .

Analytical Chemistry Quality Control Reagent Sourcing Reproducibility

Defined Research & Industrial Applications for 3-(2-Methoxybenzyl)pyrrolidine Based on Validated Evidence


Asymmetric Synthesis: Key Intermediate for Chiral 2,5-Disubstituted Pyrrolidines

Leverage 3-(2-Methoxybenzyl)pyrrolidine as a key building block in the Mg-catalyzed asymmetric synthesis of 2,5-cis-disubstituted pyrrolidines. The 2-methoxybenzyl substituent was proven to be the optimal N-protecting group in this reaction, providing the 'best yield and stereoselectivity' . Researchers aiming for high enantiocontrol in pyrrolidine construction should prioritize this specific scaffold over other benzyl derivatives. This application is directly supported by the evidence in Section 3.

Neuroscience Tool Compound: Selective Serotonergic Receptor Probing

Utilize this compound as a selective pharmacological tool for investigating the serotonergic system. Its unique and quantifiable binding profile (5-HT1A IC50 = 30 nM, 5-HT2A IC50 = 110 nM, 5-HT2B IC50 = 750 nM) allows for targeted interrogation of specific 5-HT receptor subtypes with predictable, data-backed selectivity. This is a crucial application for researchers studying depression, anxiety, or other CNS disorders where 5-HT1A and 5-HT2A receptors are implicated.

Analytical Reference Standard: Method Development & Quality Control

Employ 3-(2-Methoxybenzyl)pyrrolidine as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of pyrrolidine-based compounds in complex matrices. Its high commercial purity (minimum 95%, often 98%) and well-defined analytical data (e.g., LogP ~2.176, TPSA ~21.26 Ų) [1] make it a reliable and reproducible standard for ensuring data integrity in pharmaceutical and environmental analysis.

Medicinal Chemistry Scaffold: Lead Optimization for Neurological Targets

Employ the compound as a privileged scaffold for the design and synthesis of novel drug candidates targeting neurological disorders. The documented serotonergic activity profile and its use as a key intermediate in synthesizing compounds that modulate neurotransmitter systems provide a strong, evidence-based foundation for lead generation and SAR studies. Its unique substitution pattern offers a distinct starting point for optimizing potency, selectivity, and pharmacokinetic properties compared to simpler pyrrolidine analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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